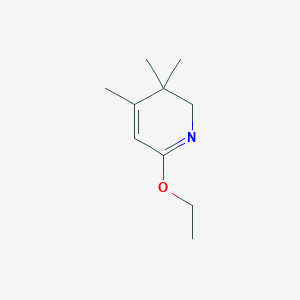![molecular formula C6H12O5 B13833045 2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)
2-Deoxy-D-glucose-[3H(G)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-D-glucose-[3H(G)] is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and it is labeled with tritium (3H). This modification prevents it from undergoing glycolysis, making it a valuable tool in biochemical research, particularly in studying glucose metabolism and cellular uptake mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose-[3H(G)] typically involves the reduction of D-glucose. The hydroxyl group at the second carbon is replaced with hydrogen using a deoxygenation reaction. Tritium labeling is achieved through a catalytic exchange reaction where tritium gas is introduced in the presence of a catalyst .
Industrial Production Methods
Industrial production of 2-Deoxy-D-glucose-[3H(G)] involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-D-glucose-[3H(G)] primarily undergoes substitution reactions due to the presence of the tritium label. It can also participate in oxidation and reduction reactions, although these are less common due to the stability of the tritium label .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated or aminated derivatives of 2-Deoxy-D-glucose-[3H(G)] .
Scientific Research Applications
2-Deoxy-D-glucose-[3H(G)] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying glucose metabolism and glycolysis pathways.
Biology: Helps in understanding cellular glucose uptake and utilization, particularly in cancer cells which have high glucose uptake.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit glycolysis in tumor cells.
Industry: Utilized in the development of diagnostic tools and imaging agents, such as in positron emission tomography (PET) scans
Mechanism of Action
2-Deoxy-D-glucose-[3H(G)] inhibits glycolysis by competing with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This accumulation leads to a depletion of cellular ATP, inducing cell death, particularly in rapidly dividing cells like cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: Similar structure but without the tritium label.
Fluorodeoxyglucose (FDG): A glucose analog labeled with fluorine-18, used in PET scans.
Mannose: Structurally similar but with a hydroxyl group at the second carbon
Uniqueness
2-Deoxy-D-glucose-[3H(G)] is unique due to its tritium label, which allows for precise tracking and quantification in biochemical assays. This makes it particularly valuable in research settings where detailed metabolic studies are required .
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
166.16 g/mol |
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2T |
InChI Key |
VRYALKFFQXWPIH-URGYAHDMSA-N |
Isomeric SMILES |
[3H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)



![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)

![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)

![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)

